molecular formula C20H24N6O3 B2622244 5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1795192-90-3

5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2622244
CAS No.: 1795192-90-3
M. Wt: 396.451
InChI Key: FXVVBTHJHFGUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a piperazine ring, and a phenylpropanoyl group

Preparation Methods

The synthesis of 5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves multiple steps. The synthetic route typically starts with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and the phenylpropanoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives of the compound .

Scientific Research Applications

5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core and the piperazine ring play crucial roles in these interactions, allowing the compound to modulate the activity of its targets. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, binding to receptors, or altering cellular signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one stands out due to its unique combination of structural features. Similar compounds include other triazolopyrimidines and piperazine derivatives, which may share some structural similarities but differ in their specific functional groups and overall molecular architecture. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-29-14-16-13-18(28)26-19(21-16)22-20(23-26)25-11-9-24(10-12-25)17(27)8-7-15-5-3-2-4-6-15/h2-6,13H,7-12,14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVVBTHJHFGUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.